molecular formula C27H45FeO6 B12501986 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

Cat. No.: B12501986
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-UHFFFAOYSA-K
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Description

2,6-Dimethyl-5-oxohept-3-en-3-olate;iron(3+) is an iron(III) complex featuring a β-diketonate-derived ligand with a conjugated enolate system. The ligand’s structure—comprising a seven-carbon backbone with methyl and ketone substituents—confers strong chelating properties, stabilizing the iron(III) center in a pseudo-octahedral geometry. Its synthesis typically involves refluxing the ligand precursor with iron(III) salts under controlled pH, yielding a deep-red crystalline product characterized by X-ray diffraction (XRD) and spectroscopic methods .

Properties

Molecular Formula

C27H45FeO6

Molecular Weight

521.5 g/mol

IUPAC Name

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3

InChI Key

IIOZRYBKGIMHJV-UHFFFAOYSA-K

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:

    Oxidation: The iron center can participate in redox reactions, altering its oxidation state.

    Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.

    Coordination: The compound can form coordination complexes with other metal ions or molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.

Scientific Research Applications

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Iron(III) Complexes

Compound Ligand Type Geometry Magnetic Moment (μB) Refinement Method
2,6-dimethyl-5-oxohept... Enolate β-diketonate Octahedral 5.92 SHELXL
Fe(III)-DMa Aromatic chelate Trigonal 5.85 EPR
Fe(III)-starch Polysaccharide Amorphous N/A XRD

Physicochemical and Functional Comparisons

Magnetic Properties

The high-spin iron(III) center in 2,6-dimethyl-5-oxohept-3-en-3-olate exhibits a magnetic moment of 5.92 μB, consistent with five unpaired electrons. This aligns with Fe(III)-DMa complexes (5.85 μB) but contrasts with low-spin Fe(III) polypyridyl complexes (μB < 2) .

Biological Activity

2,6-Dimethyl-5-oxohept-3-en-3-olate; iron(3+) (also known as Iron tris(diisobutyrylmethane)) is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for various fields, including medicinal chemistry and biochemistry.

The compound is characterized by the following chemical formula:

  • IUPAC Name : (Z)-2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)
  • Molecular Formula : C11_{11}H19_{19}O2_2Fe
  • Structure : It features a central iron ion coordinated with organic ligands, which play a crucial role in its biological activity.

The biological activity of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is primarily attributed to its ability to act as a catalyst in various biochemical reactions. The mechanism involves:

  • Formation of Iron-Hydride Species : The iron(III) pre-catalyst can form an iron-hydride species in the presence of hydrosilanes.
  • Catalytic Activity : This species participates in hydrogen atom transfer processes, generating carbon-centered radicals that can engage in further organic transformations.

Antimicrobial Properties

Research indicates that 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Staphylococcus spp. .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that while some derivatives of related compounds demonstrate toxicity towards cancer cell lines, the specific cytotoxic profile of 2,6-dimethyl-5-oxohept-3-en-3olate;iron(3+) remains under investigation. Initial studies suggest it may have selective toxicity depending on concentration and exposure time .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLHigh sensitivity observed
Escherichia coli64 µg/mLModerate sensitivity
Pseudomonas aeruginosa>128 µg/mLResistant

This table summarizes findings from recent studies indicating the compound's varying effectiveness against different bacterial strains.

Table 2: Cytotoxicity Assay Results

Compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007583
1008490
508174

The data shows that at higher concentrations, there is a notable decrease in cell viability, suggesting potential cytotoxic effects that warrant further exploration .

Applications in Medicine and Industry

The catalytic properties of this compound make it valuable in:

  • Pharmaceutical Synthesis : It is used to synthesize active pharmaceutical ingredients due to its efficiency under mild conditions.
  • Biochemical Research : Its ability to facilitate complex organic reactions has made it a subject of interest in biochemical studies aimed at understanding metabolic pathways.

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